4-Piperidin-1-yl-but-2-enoic acid
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Description
“4-Piperidin-1-yl-but-2-enoic acid” is also known as “(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride”. It has a CAS Number of 197892-69-6 and a molecular weight of 205.68 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the acylation of a precursor with (E)-4-(piperidin-1-yl)but-2-enoic acid. This reaction is catalyzed by 1-propanephosphonic acid cyclic (T3P) and 2,6-lutidine to give an intermediate compound. Upon the reaction of this intermediate with a substituted aniline, a Dimroth rearrangement takes place, yielding the final product .Molecular Structure Analysis
The linear formula of this compound is C9H16ClNO2 . The InChI Code is 1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+; .Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources retrieved, it’s worth noting that piperidine derivatives are a significant area of research in the pharmaceutical industry . Therefore, it’s likely that future research will continue to explore the potential applications of this compound and similar derivatives.
properties
CAS RN |
4705-43-5 |
---|---|
Product Name |
4-Piperidin-1-yl-but-2-enoic acid |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-piperidin-1-ylbut-2-enoic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h4-5H,1-3,6-8H2,(H,11,12) |
InChI Key |
NFZOHOJPYXFOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC=CC(=O)O |
Origin of Product |
United States |
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